Cas no 1040274-10-9 (Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-)
![Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- structure](https://es.kuujia.com/scimg/cas/1040274-10-9x500.png)
1040274-10-9 structure
Nombre del producto:Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
Número CAS:1040274-10-9
MF:C55H66NOP
Megavatios:788.092416286469
MDL:MFCD17018765
CID:97891
PubChem ID:24999372
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Propiedades químicas y físicas
Nombre e identificación
-
- Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-
- [(3S)-4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane
- Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dih
- (S,S)-DTB-BN-SIPHOX
- (4S)-2-[(1S)-7'-[BIS[3,5-BIS(TERT-BUTYL)PHENYL]PHOSPHINO]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[1H-INDEN]-7-YL]-4,5-DIHYDRO-4-(PHENYLMETHYL)OXAZOLE
- (Sa,S)-DTB-Bn-SIPHOX
- (S,S)-7-[4-(Benzyl)oxazol-2-yl]-7′-di(3,5-ditertbutylphenyl)phosphinyl-1,1′- spirobiindane
- (Sa,S)-7-[4-(Benzyl)oxazol-2-yl]-7′-di(3,5-ditertbutylphenyl)phosphinyl-1,1′-spirobiindane
- (S)-(-)-7[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,23,3tetrahydro-1,1spirobiindane, min. 97% (Sa,S)-DTB-Bn-SIPHOX
- 1040274-10-9
- (S)-(-)-7'- [4(S)-(BenZyl)oxaZol-2-yl]-7-di(3,5-di-t-BuPh)phosphino-2,2',3,3'-tetrahydro-1,1' spirobiindane
- AKOS015950871
- J10017
- [(3S)-4-[(4S)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-ditert-butylphenyl)phosphane
- MFCD17018765
- DTXSID20648382
- (4S)-4-BENZYL-2-[(1S)-7'-[BIS(3,5-DI-TERT-BUTYLPHENYL)PHOSPHANYL]-2,2',3,3'-TETRAHYDRO-1,1'-SPIROBI[INDEN]-7-YL]-4,5-DIHYDRO-1,3-OXAZOLE
- (4S)-4-Benzyl-2-{(1S)-7'-[bis(3,5-di-tert-butylphenyl)phosphanyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-4,5-dihydro-1,3-oxazole
- AS-75215
-
- MDL: MFCD17018765
- Renchi: 1S/C55H66NOP/c1-51(2,3)39-29-40(52(4,5)6)32-44(31-39)58(45-33-41(53(7,8)9)30-42(34-45)54(10,11)12)47-23-17-21-38-25-27-55(49(38)47)26-24-37-20-16-22-46(48(37)55)50-56-43(35-57-50)28-36-18-14-13-15-19-36/h13-23,29-34,43H,24-28,35H2,1-12H3/t43-,55-/m0/s1
- Clave inchi: UAWQRALEHCBVCD-QVROPDMNSA-N
- Sonrisas: P(C1C=C(C=C(C(C)(C)C)C=1)C(C)(C)C)(C1C=C(C=C(C(C)(C)C)C=1)C(C)(C)C)C1=CC=CC2CC[C@@]3(C4C(C5=N[C@@H](CC6C=CC=CC=6)CO5)=CC=CC=4CC3)C=21
Atributos calculados
- Calidad precisa: 787.488
- Masa isotópica única: 787.488
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 58
- Cuenta de enlace giratorio: 10
- Complejidad: 1320
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 21.6A^2
- Xlogp3: 15.7
Propiedades experimentales
- Punto de fusión: 159-161°C
- PSA: 35.18000
- Logp: 11.63700
- Rotación específica: -185.6° (c 0.5, CH2Cl2)
- Sensibilidad: moisture sensitive
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-25mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 25mg |
1154.0CNY | 2021-07-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-25mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 25mg |
1154CNY | 2021-05-08 | |
BAI LING WEI Technology Co., Ltd. | K14Y28675-50mg |
(Sa,S)-DTB-Bn-SIPHOX,97% |
1040274-10-9 | 97% | 50mg |
¥4069 | 2023-11-24 | |
A2B Chem LLC | AE13614-50mg |
[(3S)-4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-ditert-butylphenyl)phosphane |
1040274-10-9 | 95% | 50mg |
$129.00 | 2024-04-20 | |
ChemScence | CS-0037333-50mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | ≥97.0% | 50mg |
$250.0 | 2022-04-28 | |
Ambeed | A282240-250mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane |
1040274-10-9 | 98% | 250mg |
$1060.0 | 2023-03-02 | |
ChemScence | CS-0037333-25mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | ≥97.0% | 25mg |
$130.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107973-50mg |
(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | 97% | 50mg |
¥2101.00 | 2023-11-22 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S906571-10mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane |
1040274-10-9 | 98% | 10mg |
¥914.40 | 2022-09-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-5191-100mg |
(S)-(-)-7-[4(S)-(Benzyl)oxazol-2-yl]-7-di(3,5-di-t-butylphenyl)phosphino-2,2,3,3-tetrahydro-1,1-spirobiindane,min.97%(Sa,S)-DTB-Bn-SIPHOX |
1040274-10-9 | min.97%(Sa,S)-DTB-Bn-SIPHOX | 100mg |
3477CNY | 2021-05-08 |
Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)- Literatura relevante
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
1040274-10-9 (Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-) Productos relacionados
- 2580237-24-5(4-(Prop-2-en-1-yl)azepane-4-carboxylic acid)
- 886768-49-6(tert-butyl 3-(2,3-difluorophenyl)piperazine-1-carboxylate)
- 1261945-81-6(6-(2,4-dimethylphenyl)pyridine-3-carboxylic acid)
- 1427501-45-8(7-(Bromomethyl)-4-(furan-3-YL)quinoline)
- 2229200-81-9(4,4-difluoro-1-(naphthalen-1-yl)cyclohexylmethanamine)
- 68776-42-1(12-Hydroxy-2,3-dihydroeuparin)
- 1133116-33-2(5-Bromo-1,3-dichloro-2-isopropoxybenzene)
- 1228583-53-6(3-Fluoropyrrolidine-3-carboxylic Acid Hydrochloride)
- 1396751-53-3(N-(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl-5-methylthiophene-2-sulfonamide)
- 1095033-08-1(4-(2-Bromophenyl)methyl-1,3-thiazol-2-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1040274-10-9)Oxazole,2-[(1S)-7'-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-yl]-4,5-dihydro-4-(phenylmethyl)-,(4S)-

Pureza:99%/99%
Cantidad:50mg/100mg
Precio ($):240.0/375.0